Superior Antitubercular Potency Against MDR Strains Compared to Other Halogenated Quinolines
Cloxiquine demonstrates superior potency against Mycobacterium tuberculosis, including multi-drug resistant (MDR) clinical isolates, when compared to other clinically-used halogenated hydroxyquinolines. A direct study of the MIC against M. tuberculosis H37Ra revealed that Cloxiquine (0.125 µg/mL) was 50-fold more potent than clioquinol (6.25 µg/mL) and 3-fold more potent than chlorquinaldol (0.38 µg/mL) [1]. Furthermore, a large-scale study against 150 clinical isolates, including 30 MDR strains, established a narrow MIC range of 0.062 to 0.25 µg/mL for Cloxiquine, with MIC50 and MIC90 values of 0.125 and 0.25 µg/mL, respectively [2]. This level of consistent, high potency against MDR-TB is a key differentiator.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis |
|---|---|
| Target Compound Data | 0.125 µg/mL (H37Ra strain) [1]; MIC50=0.125 µg/mL, MIC90=0.25 µg/mL across 150 isolates [2] |
| Comparator Or Baseline | Clioquinol: 6.25 µg/mL; Chlorquinaldol: 0.38 µg/mL; Broxyquinoline: 6.25 µg/mL [1] |
| Quantified Difference | Cloxiquine is 50-fold more potent than clioquinol and broxyquinoline, and 3-fold more potent than chlorquinaldol against H37Ra. |
| Conditions | In vitro broth microdilution assay against M. tuberculosis H37Ra [1] and microplate Alamar blue assay against 150 clinical isolates [2]. |
Why This Matters
Procuring Cloxiquine is essential for tuberculosis research programs targeting MDR strains, as alternative, less potent 8-hydroxyquinolines would yield significantly higher MIC values and potentially fail to inhibit MDR isolates at achievable concentrations.
- [1] Data on file, Myelooptic Neuropathy report, as cited by ideXlab. Comparative MICs of 8-hydroxyquinolines against M. tuberculosis H37Ra. View Source
- [2] Hongmanee P, et al. In vitro activities of cloxyquin (5-chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrob Agents Chemother. 2007 Mar;51(3):1105-6. View Source
